Chemical and physical properties of 4-Aminomethyl-3-nitrobenzonitrile
Chemical and physical properties of 4-Aminomethyl-3-nitrobenzonitrile
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Aminomethyl-3-nitrobenzonitrile
Abstract: 4-Aminomethyl-3-nitrobenzonitrile is a substituted aromatic compound featuring three distinct functional groups: an aminomethyl, a nitro, and a nitrile. This unique combination makes it a molecule of significant interest for researchers in medicinal chemistry and materials science, offering multiple points for chemical modification. This guide provides a comprehensive overview of its predicted chemical and physical properties, synthesized from data on structurally similar analogs. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its structure, reactivity, potential applications, and safe handling.
Compound Identification and Structural Elucidation
4-Aminomethyl-3-nitrobenzonitrile is a derivative of benzonitrile with substituents at the 3 and 4 positions. Its formal identification is established through its chemical structure and systematic nomenclature.
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IUPAC Name: 4-(aminomethyl)-3-nitrobenzonitrile
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Molecular Formula: C₈H₇N₃O₂
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Molecular Weight: 177.16 g/mol [1]
The structural arrangement of its functional groups—a nitrile (-C≡N) and an aminomethyl (-CH₂NH₂) group in a para-relationship, with a nitro group (-NO₂) ortho to the aminomethyl group—is critical to its chemical behavior.
Caption: Chemical structure of 4-Aminomethyl-3-nitrobenzonitrile.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 4-aminomethyl-3-nitrobenzonitrile is scarce. Therefore, its properties are inferred by analyzing related structures. The presence of polar functional groups suggests it is a solid at room temperature with moderate solubility in polar organic solvents.
| Property | Predicted Value / Observation | Justification from Analogs |
| Appearance | Yellow crystalline powder | The 4-amino-3-nitrobenzonitrile analog is a yellow solid.[5][6] The nitro group is a known chromophore. |
| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula C₈H₇N₃O₂.[1] |
| Melting Point (°C) | ~100 - 160 | 4-Methyl-3-nitrobenzonitrile melts at 102-106 °C[7], while 4-amino-3-nitrobenzonitrile melts significantly higher at 159-162 °C. The aminomethyl group may result in a melting point within this range. |
| Solubility | Soluble in ethanol, polar organic solvents; sparingly soluble in water. | 4-Amino-3-nitrobenzonitrile is soluble in ethanol and benzene.[8] The aminomethyl group, like the amino group, can participate in hydrogen bonding, suggesting solubility in polar solvents.[9] |
| Boiling Point (°C) | > 280 (with decomposition) | High due to polarity and molecular weight. The analog 4-chloro-3-nitrobenzonitrile has a boiling point of ~285 °C.[10] |
Reactivity and Synthetic Pathways
The reactivity of 4-aminomethyl-3-nitrobenzonitrile is governed by its three functional groups.
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Aminomethyl Group (-CH₂NH₂): The primary amine is basic and nucleophilic. It can readily undergo reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
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Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, providing a route to 2,4-diaminobenzylamine derivatives.
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Nitrile Group (-C≡N): The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under specific conditions.
A plausible synthetic route can be conceptualized starting from 4-methyl-3-nitrobenzonitrile. This approach leverages established transformations in organic synthesis.
Caption: Plausible synthesis workflow for the target compound.
This proposed pathway involves a selective benzylic bromination of the methyl group, followed by a nucleophilic substitution with an amine source to install the aminomethyl functionality. The choice of reagents must be carefully considered to avoid side reactions with the other functional groups.[11]
Spectroscopic Signature
The characterization of 4-aminomethyl-3-nitrobenzonitrile would rely on standard spectroscopic methods.
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¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet for the benzylic (-CH₂) protons and a broad singlet for the amine (-NH₂) protons would also be present.
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IR Spectroscopy: Key vibrational frequencies would include a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, strong asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹ for the nitro (NO₂) group, and N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.
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Mass Spectrometry: Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 177. Common fragmentation patterns for related nitroaromatic compounds include the loss of NO₂ (m/z 131) and cleavage of the side chain.[12]
Applications in Drug Discovery
While specific applications for this molecule are not yet established, its structural motifs are prevalent in pharmacologically active compounds.
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Scaffold for Library Synthesis: The three distinct functional groups offer orthogonal handles for chemical modification, making it an excellent scaffold for building diverse chemical libraries for high-throughput screening.
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Bioisostere Replacement: The benzonitrile group is a common bioisostere for other functional groups in drug design.
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Precursor for Heterocycles: The compound can serve as a starting material for the synthesis of more complex heterocyclic systems, which form the core of many pharmaceutical agents. The presence of the ortho-nitro and aminomethyl groups could facilitate cyclization reactions to form novel ring systems.
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) exists for 4-aminomethyl-3-nitrobenzonitrile. The following guidance is based on the known hazards of its constituent functional groups and related analogs.
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Toxicity: Aromatic nitro compounds, amines, and nitriles should be handled as potentially toxic. Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Work in a well-ventilated area or a chemical fume hood.[16]
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Handling: Avoid creating dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[16]
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Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[13]
Experimental Protocol: Characterization by GC-MS
This protocol provides a general method for the qualitative analysis of 4-aminomethyl-3-nitrobenzonitrile. Optimization will be required for specific instrumentation.
Objective: To confirm the identity and purity of the synthesized compound.
Methodology:
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Sample Preparation:
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Accurately weigh 1-2 mg of the compound.
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Dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile) to create a stock solution.
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Perform a serial dilution to achieve a final concentration of approximately 10-20 µg/mL.
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Instrumentation (Typical GC-MS Parameters):
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Injector Temperature: 250 °C
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Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
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Oven Program:
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Initial Temperature: 100 °C, hold for 1 minute.
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Ramp: 20 °C/min to 280 °C.
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Final Hold: Hold at 280 °C for 5 minutes.
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
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Data Analysis:
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Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte peak.
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Extract the mass spectrum corresponding to the peak.
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Identify the molecular ion peak (expected at m/z 177).
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Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries for structural confirmation.[12]
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References
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-AMINO-3-NITROBENZONITRILE | CAS 6393-40-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82608, 4-(Aminomethyl)benzonitrile. Retrieved from [Link]
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Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589333, 4-Methyl-3-nitrobenzonitrile. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Amino-5-methyl-3-nitrobenzonitrile | CAS No : 468741-02-8. Retrieved from [Link]
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PubChemLite. (n.d.). 4-amino-3-nitrobenzonitrile (C7H5N3O2). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Amino-3-nitrobenzonitrile | CAS No : 6393-40-4. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-METHOXY-3-NITROBENZONITRILE | CAS 33224-23-6. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 4-Amino-3-nitrobenzonitrile, 98%. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]
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LookChem. (n.d.). Cas 939-80-0,4-CHLORO-3-NITROBENZONITRILE. Retrieved from [Link]
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ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
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